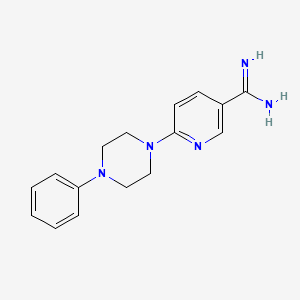

6-(4-Phenylpiperazin-1-yl)nicotinimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

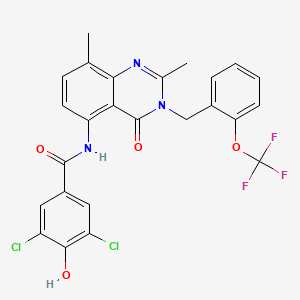

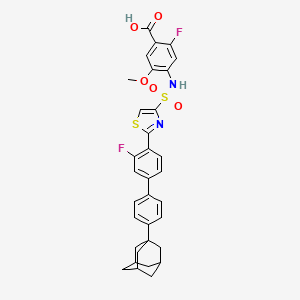

Complement C1s-IN-1 is a potent and selective inhibitor of the complement component C1s, with an IC50 value of 36 nM. It is orally active and capable of crossing the blood-brain barrier . This compound is significant in the field of immunology and therapeutic research due to its ability to modulate the classical complement pathway, which plays a crucial role in immune response and inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Complement C1s-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity and selectivity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for Complement C1s-IN-1 are not extensively documented in the public domain. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation under Good Manufacturing Practices (GMP) conditions .

Análisis De Reacciones Químicas

Types of Reactions

Complement C1s-IN-1 primarily undergoes substitution reactions during its synthesis. The compound’s stability and reactivity under various conditions are crucial for its effectiveness as an inhibitor .

Common Reagents and Conditions

Common reagents used in the synthesis of Complement C1s-IN-1 include organic solvents, catalysts, and protective groups to facilitate selective reactions. Conditions such as temperature, pH, and reaction time are optimized to achieve high yield and purity .

Major Products Formed

The major product formed from the synthesis of Complement C1s-IN-1 is the final inhibitor compound itself, characterized by its potent inhibitory activity against the C1s component of the complement system .

Aplicaciones Científicas De Investigación

Complement C1s-IN-1 has a wide range of scientific research applications:

Immunology: It is used to study the role of the complement system in immune response and inflammation.

Therapeutics: The compound is being evaluated for its potential in treating autoimmune diseases, inflammatory conditions, and certain types of cancer.

Drug Development: Complement C1s-IN-1 serves as a lead compound for developing new drugs targeting the complement system.

Biological Research: It is used in various in vitro and in vivo studies to understand the molecular mechanisms of complement activation and regulation.

Mecanismo De Acción

Complement C1s-IN-1 exerts its effects by selectively inhibiting the activated form of the C1s protease, a key component of the classical complement pathway. By binding to C1s, the compound prevents the cleavage of complement components C4 and C2, thereby blocking the formation of the C3 convertase and subsequent complement activation . This inhibition reduces inflammation and tissue damage associated with excessive complement activation .

Comparación Con Compuestos Similares

Similar Compounds

Riliprubart (SAR445088, BIVV020): Another selective inhibitor of the activated form of C1s, used in the treatment of cold agglutinin disease.

Sutimlimab: An anti-C1s antibody approved for the treatment of cold agglutinin disease.

Uniqueness

Complement C1s-IN-1 is unique due to its small-molecule structure, oral bioavailability, and ability to cross the blood-brain barrier . Unlike antibody-based inhibitors, it offers the advantage of easier administration and potential for broader therapeutic applications .

Propiedades

Fórmula molecular |

C16H19N5 |

|---|---|

Peso molecular |

281.36 g/mol |

Nombre IUPAC |

6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C16H19N5/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H3,17,18) |

Clave InChI |

UKIJUFIFFKYHSH-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)

![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)